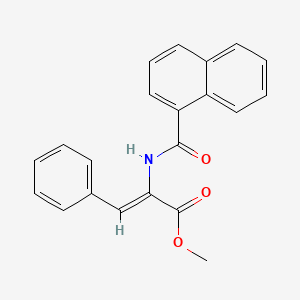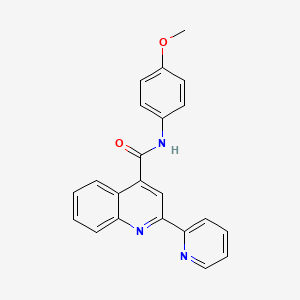
N-(2-ethoxyphenyl)-N'-(2-phenylethyl)urea
Overview
Description
N-(2-ethoxyphenyl)-N'-(2-phenylethyl)urea, commonly known as EPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPU is a urea derivative that has been shown to have a wide range of biological and pharmacological effects.
Mechanism of Action
The exact mechanism of action of EPU is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including protein kinase C and phosphodiesterase. EPU has also been shown to modulate the activity of ion channels, such as the NMDA receptor.
Biochemical and Physiological Effects:
EPU has been shown to have a wide range of biochemical and physiological effects. In cancer research, EPU has been shown to induce apoptosis and inhibit the growth of cancer cells. In neuroscience, EPU has been shown to improve cognitive function and protect against neurodegeneration. EPU has also been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of EPU is its wide range of potential applications in scientific research. EPU has been shown to have pharmacological effects in various fields, making it a versatile compound for researchers. However, one of the limitations of EPU is its low solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for research on EPU. One potential area of research is the development of new synthesis methods to improve the yield and purity of EPU. Another area of research is the investigation of EPU's potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of EPU and its potential interactions with other compounds.
Conclusion:
In conclusion, EPU is a urea derivative that has been extensively studied for its potential applications in scientific research. EPU has been shown to have a wide range of biological and pharmacological effects, making it a versatile compound for researchers. While there are still many questions to be answered about EPU's mechanism of action and potential applications, it is clear that EPU has the potential to be a valuable tool in various fields of scientific research.
Scientific Research Applications
EPU has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. EPU has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, EPU has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. EPU has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-21-16-11-7-6-10-15(16)19-17(20)18-13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUCSFZRWYJDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide dihydrochloride](/img/structure/B4682253.png)
![2-{5-[(4-iodophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682264.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682271.png)


![N-allyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4682294.png)

![2-(3-methylphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide](/img/structure/B4682305.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide](/img/structure/B4682313.png)
![[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4682322.png)
![N-(1-methyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4682338.png)


![3-[(2,2-dimethylpropanoyl)amino]-N-methylbenzamide](/img/structure/B4682353.png)